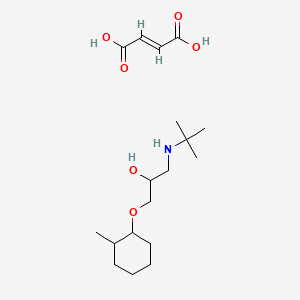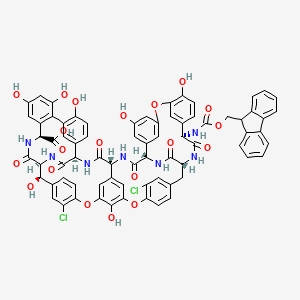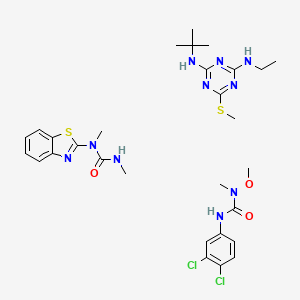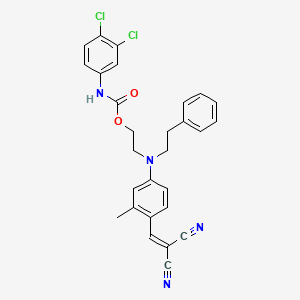
2P8Dbq9WL3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN, identified by the Unique Ingredient Identifier (UNII) 2P8DBQ9WL3, is a morphinan derivative. Morphinans are a class of compounds known for their significant pharmacological properties, particularly in pain management and anesthesia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases to facilitate the formation of the morphinan ring and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during production .
Análisis De Reacciones Químicas
Types of Reactions
3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex morphinan derivatives.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its potential analgesic and anesthetic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of 3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN involves its interaction with opioid receptors in the central nervous system. By binding to these receptors, it can modulate pain perception and induce analgesia. The molecular targets include the mu, delta, and kappa opioid receptors, which are part of the G-protein coupled receptor family .
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A well-known opioid analgesic with a similar core structure.
Codeine: Another opioid analgesic with a similar mechanism of action.
Oxycodone: A semi-synthetic opioid with similar pharmacological effects.
Uniqueness
3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN is unique due to its specific functional groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to other morphinan derivatives .
Propiedades
Número CAS |
1058185-02-6 |
|---|---|
Fórmula molecular |
C21H29NO4 |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
[(1S,9S,10S)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C21H29NO4/c1-14(2)26-20(23)25-13-24-16-7-6-15-11-19-17-5-3-4-8-21(17,9-10-22-19)18(15)12-16/h6-7,12,14,17,19,22H,3-5,8-11,13H2,1-2H3/t17-,19+,21+/m1/s1 |
Clave InChI |
XUUSKRFBAUMDGN-LMNJBCLMSA-N |
SMILES isomérico |
CC(C)OC(=O)OCOC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)C=C1 |
SMILES canónico |
CC(C)OC(=O)OCOC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-](/img/structure/B12778726.png)
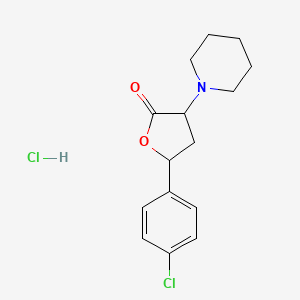

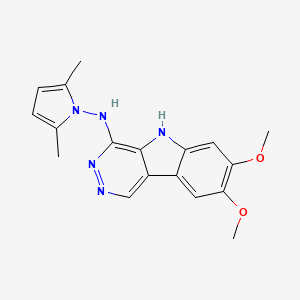

![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)

